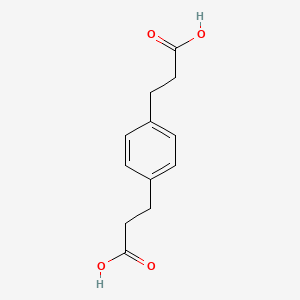

3,3'-(p-Phenylene)dipropionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(2-carboxyethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-4H,5-8H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOCUWFSRVQSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195295 | |

| Record name | 3,3'-(p-Phenylene)dipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4251-21-2 | |

| Record name | 1,4-Benzenedipropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4251-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedipropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004251212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-(p-Phenylene)dipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(p-phenylene)dipropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZENEDIPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZE427KW83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3'-(p-Phenylene)dipropionic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-(p-Phenylene)dipropionic acid, also known as 1,4-Benzenedipropanoic acid, is a bifunctional organic compound featuring a central phenylene ring flanked by two propionic acid chains. Its rigid aromatic core and flexible aliphatic arms terminating in reactive carboxylic acid groups make it a valuable building block in polymer chemistry and a target for investigation in materials science and drug discovery. The para-substitution pattern on the benzene ring imparts a linear, symmetrical geometry, which is highly desirable for the synthesis of well-ordered macromolecules such as polyesters and polyamides. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, offering field-proven insights for professionals in research and development.

Chemical Identity and Structure

The structural formula of this compound consists of a 1,4-disubstituted benzene ring. Each substituent is a 3-propionic acid group (-CH₂CH₂COOH). This arrangement confers both rigidity from the aromatic ring and conformational flexibility from the ethyl chains.

Systematic IUPAC Name: 3-[4-(2-carboxyethyl)phenyl]propanoic acid[]

Common Synonyms:

-

p-Phenylenedipropionic acid

-

1,4-Benzenedipropanoic acid[2]

-

p-Benzenedipropionic acid

Key Identifiers:

-

CAS Number: 4251-21-2[2]

-

Molecular Formula: C₁₂H₁₄O₄

-

Molecular Weight: 222.24 g/mol

-

InChI Key: DFOCUWFSRVQSNI-UHFFFAOYSA-N[2]

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its combination of aromatic and carboxylic acid functionalities. It is a solid at room temperature and possesses a high melting point due to the rigid phenyl ring and intermolecular hydrogen bonding between the carboxylic acid groups.

Physical Properties

The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Physical State | Off-white to light yellow crystalline powder | [2] |

| Melting Point | 231-234 °C | [2] |

| Boiling Point (est.) | 423.8 °C at 760 mmHg | [2] |

| Density (est.) | 1.253 g/cm³ | [] |

| pKa (est.) | 4.37 ± 0.10 | |

| Solubility | Limited data available; likely soluble in polar aprotic solvents like DMSO, DMF, and alcohols with heating. |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound. While comprehensive spectral data is best obtained from dedicated databases, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to be symmetrical. The aromatic protons on the central benzene ring would appear as a singlet (or a narrow AA'BB' multiplet) in the aromatic region (~7.0-7.5 ppm). The aliphatic protons would present as two triplets in the upfield region (~2.5-3.0 ppm), corresponding to the two methylene (-CH₂-) groups of the propionic acid side chains. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would also reflect the molecule's symmetry. It is expected to show distinct signals for the carboxylic carbon (~170-180 ppm), the different carbons of the benzene ring (in the ~120-140 ppm range), and the two aliphatic carbons (~30-40 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. The most prominent peaks would be a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. C-H stretching peaks for the aromatic and aliphatic portions would appear just below and above 3000 cm⁻¹, respectively.

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (222.24). Common fragmentation patterns would involve the loss of the carboxylic acid groups (-COOH) and cleavage of the aliphatic side chains.

Synthesis and Purification

A robust and common method for the synthesis of this compound is through the catalytic hydrogenation of its unsaturated precursor, 3,3'-(p-phenylene)diacrylic acid. This method is efficient and proceeds under moderate conditions.

Scientific Rationale of the Synthetic Route

The chosen synthesis involves the reduction of two carbon-carbon double bonds in the acrylic acid side chains to single bonds. This is a classic hydrogenation reaction. The catalyst, typically Palladium on an activated carbon support (Pd/C), is crucial as it provides a surface for the adsorption of both the hydrogen gas and the organic substrate, thereby lowering the activation energy of the reaction. The use of a solvent like dilute methanol or dimethylformamide (DMF) is to ensure the solubility of the starting material. The reaction is run under a positive pressure of hydrogen to ensure a sufficient concentration of H₂ is available to drive the reaction to completion.

Experimental Protocol: Catalytic Hydrogenation

Reaction: C₆H₄(CH=CHCOOH)₂ + 2H₂ --(Pd/C)--> C₆H₄(CH₂CH₂COOH)₂

Materials:

-

3,3'-(p-Phenylene)diacrylic acid

-

5% Palladium on charcoal (Pd/C) catalyst

-

Methanol or Dimethylformamide (DMF)

-

Hydrogen (H₂) gas

-

Parr hydrogenation apparatus or similar pressure vessel

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas like nitrogen or argon.

-

Charging the Reactor: To the vessel, add 3,3'-(p-phenylene)diacrylic acid and the solvent (methanol or DMF). The amount of solvent should be sufficient to create a slurry that can be effectively stirred.

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst. The catalyst loading is typically 5-10% by weight relative to the starting material. Causality Note: Pd/C is pyrophoric when dry and should be handled with care, preferably under a blanket of inert gas or added as a slurry in the reaction solvent.

-

Hydrogenation: Seal the reactor. Purge the vessel several times with hydrogen gas to remove all air. Pressurize the reactor with hydrogen to 40-45 psi.

-

Reaction Conditions: Begin vigorous stirring and maintain the temperature between room temperature and 55 °C. The reaction progress can be monitored by the uptake of hydrogen gas. The reaction is typically complete when hydrogen consumption ceases.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Catalyst Removal: The palladium catalyst is removed by filtration through a pad of Celite. Trustworthiness Note: This step is critical to prevent catalyst contamination in the final product. The filter cake should be washed with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Isolation: The solvent from the filtrate is removed under reduced pressure (rotary evaporation) to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a white to off-white crystalline solid.

The diagram below illustrates the general workflow for this synthesis.

Sources

3,3'-(p-Phenylene)dipropionic acid CAS number and synonyms

An In-Depth Technical Guide to 3,3'-(p-Phenylene)dipropionic Acid

Introduction: A Core Building Block in Modern Chemistry

This compound is a bifunctional organic compound characterized by a central benzene ring substituted at the para (1,4) positions with two propionic acid chains. This symmetrical structure provides a rigid core with flexible carboxylic acid arms, making it a valuable building block in polymer chemistry, materials science, and as a scaffold in the development of novel therapeutic agents. Its ability to act as a linker molecule and its inherent antioxidant properties have positioned it as a compound of significant interest for researchers in diverse fields. This guide offers a detailed overview of its chemical identity, properties, synthesis, applications, and handling protocols from the perspective of an application scientist.

Part 1: Chemical Identity and Structure

The unambiguous identification of a chemical compound is critical for reproducibility in research and development. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

-

CAS Number : 4251-21-2[][][3]

-

IUPAC Name : 3-[4-(2-carboxyethyl)phenyl]propanoic acid[][]

-

Molecular Formula : C₁₂H₁₄O₄[][4][]

-

Synonyms : 1,4-Phenylenedipropionic acid, p-Phenylenedipropionic acid, p-Benzenedipropionic acid, 1,4-Benzenedipropanoic acid, 3,3'-(1,4-Phenylene)bis(propionic acid)[][][5]

Caption: Chemical structure of this compound.

Part 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing solubility, reactivity, and handling requirements. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 222.24 g/mol | [][] |

| Appearance | Solid, powder | |

| Melting Point | 231-234 °C | [][] |

| Density | 1.253 g/cm³ | [][] |

| SMILES String | OC(=O)CCc1ccc(CCC(O)=O)cc1 | [] |

| InChI Key | DFOCUWFSRVQSNI-UHFFFAOYSA-N | [][] |

| Hydrogen Bond Donors | 2 | [] |

| Hydrogen Bond Acceptors | 4 | [] |

| Topological Polar Surface Area | 74.6 Ų | [] |

Part 3: Synthesis Protocol

A reliable synthesis route is crucial for obtaining high-purity material for research. This compound can be effectively synthesized via the catalytic reduction of its unsaturated precursor, p-phenylene diacrylic acid. This method is favored for its high yield and relatively clean conversion.[6]

Experimental Protocol: Catalytic Hydrogenation of p-Phenylene Diacrylic Acid

This protocol describes the reduction of the double bonds in the acrylic acid chains to yield the target saturated dipropionic acid.

Materials:

-

p-Phenylene diacrylic acid

-

5% Palladium on Charcoal (Pd/C) catalyst

-

Methanol or Dimethylformamide (DMF)

-

Hydrogen (H₂) gas

-

Pressurized reaction vessel (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Buchner funnel with Celite®)

-

Rotary evaporator

Step-by-Step Methodology:

-

Vessel Preparation: Ensure the pressurized reaction vessel is clean, dry, and purged with an inert gas like nitrogen or argon to remove any residual oxygen.

-

Charging the Reactor: In the reaction vessel, dissolve p-phenylene diacrylic acid in a suitable solvent (methanol or DMF). The choice of solvent depends on the substrate's solubility; DMF may be required for less soluble precursors.

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material. Causality Note: Pd/C is an efficient catalyst for hydrogenating carbon-carbon double bonds under mild conditions without affecting the aromatic ring or carboxylic acid groups.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to ensure an oxygen-free atmosphere. Pressurize the vessel with hydrogen to 40-45 psi.[6]

-

Reaction: Begin vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen gas. Maintain the reaction at a temperature between room temperature and 55°C.[6] The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Trustworthiness Note: Complete removal of the palladium catalyst is critical to prevent contamination of the final product and interference in subsequent applications.

-

Product Isolation: Concentrate the filtered solution using a rotary evaporator to remove the solvent. The crude this compound will precipitate as a solid.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a high-purity crystalline solid.

Caption: Workflow for the synthesis of this compound.

Part 4: Applications in Research and Drug Development

The unique structure of this compound makes it a versatile molecule with significant potential in several high-value applications.

-

Antioxidant Properties: The compound has been identified as a noteworthy antioxidant capable of protecting cellular structures from damage caused by free radicals.[][] This activity makes it a candidate for research into therapies for oxidative stress-related conditions.

-

Therapeutic Potential: Due to its antioxidant function, it is considered a viable therapeutic option for a range of ailments, including neurodegenerative disorders, atherosclerosis, and age-related macular degeneration.[][] The dipropionic acid scaffold is also being explored in the development of derivatives to combat drug-resistant pathogens and chemotherapy-resistant cancers.[7]

-

Polymer and Materials Science: The two carboxylic acid functional groups allow it to act as a monomer or cross-linking agent in the synthesis of polyesters and polyamides. The rigid phenylene core can impart thermal stability and mechanical strength to the resulting polymers.

-

Drug Discovery Scaffold: In medicinal chemistry, the molecule serves as a rigid spacer to which pharmacophores can be attached. This allows for the precise positioning of active groups to optimize binding to biological targets such as enzymes or receptors. Natural products are a significant source for drug discovery, and scaffolds like this provide a synthetic platform to mimic or enhance their properties.[8]

Part 5: Safety and Handling

Adherence to proper safety protocols is mandatory when handling any chemical. For this compound, the following guidelines should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. For operations that may generate dust, use a NIOSH-approved respirator (e.g., N95).[5][9]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[5] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[5][9] It is classified as a combustible solid.

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

-

Ingestion: Rinse mouth with water and seek medical attention.[9]

-

References

-

p-Phenylenedipropionic Acid | CAS#:4251-21-2. Chemsrc. [Link]

-

Safety Data Sheet: 3-Phenylpropionic acid ethyl ester. Carl ROTH. [Link]

- Method for preparing 3, 3- diphenyl propanol.

-

3,3'-(p-Phenylene)diacrylic acid | C12H10O4 | CID 85983. PubChem. [Link]

-

1,4-Phenylenediacrylic acid | C12H10O4 | CID 759280. PubChem. [Link]

-

Synthesis of m-phenylene diacrylic acid. PrepChem.com. [Link]

-

3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. PubMed Central. [Link]

-

3,3'-Dithiodipropionic acid | C6H10O4S2 | CID 95116. PubChem. [Link]

-

C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB Scientific Bulletin. [Link]

-

Plant-Derived Natural Products: A Source for Drug Discovery and Development. MDPI. [Link]

Sources

- 3. P-PHENYLENEDIPROPIONIC ACID | 4251-21-2 [amp.chemicalbook.com]

- 4. 4251-21-2 Cas No. | 3,3'-(1,4-Phenylene)dipropanoic acid | Matrix Scientific [matrixscientific.com]

- 5. echemi.com [echemi.com]

- 6. prepchem.com [prepchem.com]

- 7. 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

Solubility of 3,3'-(p-Phenylene)dipropionic acid in different solvents

An In-depth Technical Guide to the Solubility of 3,3'-(p-Phenylene)dipropionic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet to explain the principles governing its solubility and provides actionable protocols for empirical determination.

Introduction: The Principle of "Like Dissolves Like"

The solubility of a compound is a critical physical property that influences its application in synthesis, formulation, and biological systems. The adage "like dissolves like" serves as a fundamental predictor of solubility behavior.[1][2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[2]

This compound possesses a mixed polarity. The central phenylene ring is nonpolar, while the two terminal propionic acid groups are polar, capable of hydrogen bonding. This dual nature suggests that its solubility will be highly dependent on the solvent's characteristics.

Predicted Solubility Profile of this compound

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid groups can form hydrogen bonds with protic solvents. However, the large nonpolar phenylene backbone will limit solubility, especially in water. Solubility is expected to increase with the alkyl chain length of the alcohol, which reduces the overall polarity of the solvent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents can accept hydrogen bonds from the carboxylic acid groups and have sufficient polarity to interact with the polar portions of the molecule, while also being able to solvate the nonpolar phenylene ring to some extent. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low | The dominant nonpolar character of these solvents will not effectively solvate the polar carboxylic acid groups, leading to poor solubility. |

| Aqueous Basic | 5% Sodium Hydroxide, 5% Sodium Bicarbonate | High | The carboxylic acid groups will be deprotonated to form carboxylate salts, which are ionic and therefore highly soluble in aqueous solutions.[3][4] |

| Aqueous Acidic | 5% Hydrochloric Acid | Very Low | The acidic conditions will suppress the ionization of the carboxylic acid groups, reducing solubility compared to pure water.[3][4] |

Experimental Determination of Solubility

Given the lack of published data, empirical determination of solubility is essential for any research or development involving this compound. The shake-flask method is a reliable and widely used technique for measuring equilibrium solubility.[5]

The Shake-Flask Method for Equilibrium Solubility Determination

This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.[5][6] The concentration of the dissolved compound in the saturated solution is then measured.

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Detailed Protocol for the Shake-Flask Method

Materials and Equipment:

-

This compound (solid)

-

Selected solvents

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent.[7][8] The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[8]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. Carefully separate the saturated solution from the undissolved solid by centrifugation followed by filtration of the supernatant.[7][8]

-

Quantification: Dilute the clear filtrate with the solvent as necessary to fall within the range of the calibration curve. Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved this compound.

-

Data Analysis: Using the calibration curve, calculate the concentration of the compound in the original saturated filtrate. This value represents the equilibrium solubility. Perform the experiment in triplicate to ensure reproducibility.[7]

Structural Considerations for Solubility

The molecular structure of this compound is key to understanding its solubility.

Molecular Structure and Polarity Diagram

Caption: Diagram illustrating the polar and nonpolar regions of this compound.

The two carboxylic acid groups are polar and can participate in hydrogen bonding with polar solvents. The central phenylene ring and the ethylene bridges are nonpolar and will have favorable van der Waals interactions with nonpolar solvents. The overall solubility will be a balance between these competing interactions.

Conclusion

While specific solubility data for this compound is not widely published, a strong predictive understanding of its behavior can be derived from its molecular structure. The dual polarity of the molecule suggests that polar aprotic solvents and aqueous basic solutions will be the most effective solvents. For precise quantitative data, the shake-flask method provides a robust and reliable experimental approach. This guide provides the theoretical framework and practical methodology for researchers to confidently work with and characterize the solubility of this compound.

References

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Haque, A. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- World Health Organization. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

Sources

- 1. chem.ws [chem.ws]

- 2. m.youtube.com [m.youtube.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. researchgate.net [researchgate.net]

Thermal properties of 3,3'-(p-Phenylene)dipropionic acid

An In-Depth Technical Guide to the Thermal Properties of 3,3'-(p-Phenylene)dipropionic Acid

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the thermal properties of this compound (CAS 4251-21-2). While specific thermogravimetric and calorimetric data for this compound are not extensively published, this document synthesizes available information, including its established melting point, and provides expert insights into its expected thermal behavior based on the analysis of structurally analogous aromatic dicarboxylic acids. Crucially, this guide furnishes detailed, field-proven experimental protocols for researchers to conduct their own thermal analyses using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The causality behind experimental choices is explained to ensure methodological robustness. The relevance of these thermal properties is discussed in the context of its application as a notable antioxidant in biomedical research, particularly for addressing oxidative stress-related conditions.

Introduction: The Scientific Imperative for Understanding this compound

This compound, also known as p-Benzenedipropionic acid, is a dicarboxylic acid featuring a central benzene ring. Its rigid p-phenylene core and flexible propionic acid side chains bestow upon it unique structural and chemical properties. From a pharmaceutical and biomedical perspective, this molecule has garnered significant interest as a potent antioxidant. It has been identified as a promising agent for mitigating the effects of oxidative stress, which is implicated in a variety of pathologies including neurodegenerative disorders, atherosclerosis, and age-related macular degeneration[][].

The stability of any compound under thermal stress is a critical parameter in drug development. It influences manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of a potential therapeutic agent. For a crystalline solid like this compound, understanding its melting behavior, decomposition temperature, and the thermodynamics of these transitions is paramount. This guide serves as a foundational resource for researchers aiming to characterize these vital properties.

Known and Predicted Thermal Behavior

Melting Point: A Foundational Characteristic

The melting point (Tm) is the most consistently reported thermal property for this compound. Multiple sources confirm that the compound melts in the range of 231-234 °C []. This relatively high melting point is indicative of a stable crystal lattice structure, likely due to strong intermolecular hydrogen bonding between the carboxylic acid groups and pi-stacking interactions of the benzene rings.

Thermal Stability and Decomposition Profile: An Evidence-Based Projection

It is plausible that this compound follows a similar decomposition pathway, primarily through decarboxylation at elevated temperatures. The propionic acid side chains might offer different decomposition kinetics compared to a carboxyl group directly attached to the aromatic ring. The expected decomposition would likely begin at a temperature significantly above its melting point.

Contradictory information exists regarding its stability, with some sources claiming "excellent thermal stability" when used in polymer synthesis, while others suggest it can decompose under heat and light[]. This underscores the necessity for empirical determination of its thermal properties under controlled laboratory conditions.

Quantitative Data Summary

The following table summarizes the known and inferred thermal properties of this compound.

| Thermal Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₁₄O₄ | [] |

| Molecular Weight | 222.24 g/mol | [] |

| Melting Point (Tm) | 231-234 °C | [] |

| Decomposition Temperature (Td) | Data not available; predicted to be > 300 °C | Based on analogous compounds |

| Decomposition Pathway | Likely decarboxylation | Theoretical |

Experimental Protocols for Thermal Characterization

To address the gap in available data, the following sections provide detailed, step-by-step protocols for determining the thermal properties of this compound using TGA and DSC.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

Objective: To determine the onset of thermal decomposition and quantify mass loss as a function of temperature.

Causality: TGA is the definitive method for identifying the temperature at which a material begins to degrade and for analyzing the kinetics of this degradation. By monitoring mass change, we can directly observe the loss of volatile decomposition products, such as CO₂ from decarboxylation.

Experimental Workflow Diagram:

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity this compound into a tared TGA pan (ceramic or platinum is recommended for high temperatures). The use of a small, uniform sample size minimizes thermal gradients within the sample.

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min. This is crucial to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal degradation alone.

-

Equilibrate the furnace at a starting temperature of 30 °C.

-

-

Thermal Program:

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This heating rate is standard for initial screening and provides a good balance between resolution and experiment time.

-

-

Data Analysis:

-

Plot the percentage of initial mass as a function of temperature.

-

The onset temperature of the major mass loss step is taken as the decomposition temperature (Td). This is often determined using the tangent method on the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC): Characterizing Phase Transitions

Objective: To accurately determine the melting point, enthalpy of fusion (ΔHfus), and detect any other phase transitions.

Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. This allows for the precise characterization of endothermic events like melting and exothermic events like crystallization or some forms of decomposition. The enthalpy of fusion provides insight into the energy required to break the crystal lattice structure.

Experimental Workflow Diagram:

Sources

An In-depth Technical Guide to the Crystalline Structure of 3,3'-(p-Phenylene)dipropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-(p-Phenylene)dipropionic acid, a dicarboxylic acid featuring a central phenyl ring, presents a molecular architecture of significant interest in materials science and pharmaceutical development. Its rigid aromatic core, coupled with the conformational flexibility of the propionic acid side chains, allows for the formation of well-defined supramolecular structures governed by strong and directional intermolecular interactions. The crystalline form of an active pharmaceutical ingredient (API) or a key intermediate can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough understanding of the crystalline structure of this compound is paramount for its effective utilization in drug design and development, where it can serve as a linker in metal-organic frameworks, a component of co-crystals, or a scaffold for novel therapeutics.[1][2]

This guide will provide a comprehensive overview of the synthesis, a detailed, analog-based analysis of the predicted crystalline structure, and the experimental methodology for its characterization, offering valuable insights for researchers in the field.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the catalytic reduction of its unsaturated precursor, 3,3'-(p-phenylene)diacrylic acid. This method is a standard and reliable route for the saturation of carbon-carbon double bonds.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 3,3'-(p-phenylene)diacrylic acid in a solvent such as dilute methanol or dimethylformamide (DMF).

-

Catalyst Addition: Add a catalytic amount of 5% palladium on charcoal (Pd/C) to the solution. The catalyst loading is typically in the range of 1-5 mol%.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 40-45 psi with hydrogen.

-

Reaction Conditions: Stir the reaction mixture vigorously at a temperature between room temperature and 55°C.

-

Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting solid crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

This protocol is based on established methods for the reduction of similar compounds.

Crystalline Structure Analysis: An Analog-Based Approach

The determination of a molecule's three-dimensional arrangement in a crystal is achieved through single-crystal X-ray diffraction.[6][7] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Predicted Crystal Packing and Hydrogen Bonding Network

Based on the crystal structure of terephthalic acid, we can predict the key features of the crystalline arrangement of this compound. The primary and most influential intermolecular interaction will be the hydrogen bonds between the carboxylic acid moieties.[5][8]

Carboxylic acids typically form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a robust R²₂(8) ring motif.[9] These dimers then act as building blocks for the extended crystal lattice. In the case of this compound, the two carboxylic acid groups on each molecule will participate in forming these dimeric structures, leading to the formation of one-dimensional hydrogen-bonded chains or tapes.

Caption: Predicted Supramolecular Assembly via Hydrogen Bonding.

The propionic acid side chains introduce additional degrees of conformational freedom compared to the rigid structure of terephthalic acid. The torsion angles within these chains will influence the overall packing efficiency and could potentially lead to different polymorphic forms. The phenyl rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can be offset or parallel-displaced, contributing to the overall three-dimensional architecture.

Crystallographic Data (Hypothetical, based on analogy)

The following table presents hypothetical crystallographic parameters for this compound, based on the known structures of similar aromatic dicarboxylic acids. These values should be experimentally verified.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 10-15 |

| b (Å) | 5-8 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z (molecules/unit cell) | 2 or 4 |

| Key Intermolecular Interactions | O-H···O hydrogen bonds, C-H···O interactions, π-π stacking |

Implications for Drug Development

The crystalline structure of a molecule like this compound has direct and significant consequences for its application in the pharmaceutical industry.

-

Polymorphism: The possibility of multiple crystalline forms (polymorphs) arising from the conformational flexibility of the propionic acid chains is a critical consideration. Different polymorphs can exhibit distinct solubilities, stabilities, and mechanical properties, which must be carefully controlled during drug manufacturing.[2]

-

Co-crystal Formation: The robust hydrogen-bonding capabilities of the carboxylic acid groups make this compound an excellent candidate for forming co-crystals with APIs. This strategy is often employed to improve the physicochemical properties of a drug substance without altering its chemical structure.[1]

-

Solubility and Dissolution: The strength and arrangement of the intermolecular interactions in the crystal lattice will dictate the energy required to break the lattice and dissolve the compound. A highly stable crystal lattice with strong hydrogen bonds will generally lead to lower solubility.

-

Material Properties: The crystalline structure influences bulk properties such as crystal habit (shape), mechanical strength, and flowability, all of which are important for formulation and processing into a final dosage form.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a detailed and chemically sound prediction of its supramolecular assembly can be made through a reasoned analogy with terephthalic acid. The dominant structural motif is anticipated to be the formation of hydrogen-bonded chains of centrosymmetric dimers. The conformational flexibility of the propionic acid side chains and the potential for π-π stacking interactions add further complexity and the possibility of polymorphism. A thorough understanding and experimental characterization of the crystalline structure of this compound are essential for harnessing its full potential in the design and development of new pharmaceutical products and advanced materials.

References

- ResearchGate. (2025). Two-Dimensional Hydrogen-Bonding Patterns in a Series of Salts of Terephthalic Acid and the Cyclic Amines CnH2n−1NH2, n = 3, 4, 5, 6, 7, 8, and 12.

- PubChem. (n.d.). Terephthalic Acid. National Institutes of Health.

- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.

- Excillum. (n.d.). Small molecule crystallography.

- ResearchGate. (2025). Investigation of hydrogen bonds properties in the terephthalic acid crystal, using molecular dynamics method.

- Wikipedia. (n.d.). X-ray crystallography.

- ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.

- The Journal of Physical Chemistry C. (2012). Interplay between Hydrogen Bonding and Molecule–Substrate Interactions in the Case of Terephthalic Acid Molecules on Cu(001) Surfaces. Retrieved from The Journal of Physical Chemistry C.

- ResearchGate. (n.d.). Molecular structures of a terephthalic acid (1,4-benzenedicarboxylic....

- PubMed. (2014). Investigation of hydrogen bonds properties in the terephthalic acid crystal, using molecular dynamics method.

- Longdom Publishing. (n.d.). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis.

- PMC. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. National Institutes of Health.

- ResearchGate. (n.d.). Applications of aromatic carboxylic acids in organic synthesis. a The....

- ResearchGate. (2024). (PDF) Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries.

- Wikipedia. (n.d.). Terephthalic acid.

- PMC. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. National Institutes of Health.

- National Institute of Standards and Technology. (n.d.). Terephthalic acid. NIST WebBook.

Sources

- 1. longdom.org [longdom.org]

- 2. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 5. Investigation of hydrogen bonds properties in the terephthalic acid crystal, using molecular dynamics method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. rigaku.com [rigaku.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Health and Safety Technical Guide: 3,3'-(p-Phenylene)dipropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the health and safety information currently available for 3,3'-(p-Phenylene)dipropionic acid (CAS No. 4251-21-2). As a dicarboxylic acid, this compound presents a unique profile of chemical properties and potential biological activities that are of interest to researchers in materials science and drug development. This guide is structured to provide not just a recitation of safety data, but a deeper understanding of the rationale behind the recommended safety protocols, empowering researchers to conduct their work with a robust culture of safety and scientific integrity. While this document compiles the most current information, it is crucial to acknowledge that significant data gaps exist in the public domain regarding the toxicology and environmental fate of this specific compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is paramount for anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Source |

| Chemical Name | This compound | ECHEMI[1] |

| Synonyms | 1,4-Benzenedipropanoic acid, p-Benzenedipropionic acid | ECHEMI[1] |

| CAS Number | 4251-21-2 | ECHEMI[1] |

| Molecular Formula | C12H14O4 | ChemicalBook[2] |

| Molecular Weight | 222.24 g/mol | ChemicalBook[2] |

| Appearance | White to off-white powder/solid | ChemicalBook[2] |

| Melting Point | 231-234 °C (lit.) | ChemicalBook[2] |

| Boiling Point | 323.41°C (rough estimate) | ChemicalBook[2] |

| Density | 1.1995 (rough estimate) | ChemicalBook[2] |

| pKa | 4.37±0.10 (Predicted) | ChemicalBook[2] |

| Water Solubility | Insoluble | PubChem[1] |

The high melting point suggests a stable crystalline structure. Its insolubility in water is a critical factor in considering its environmental mobility and appropriate spill cleanup procedures.

Hazard Identification and GHS Classification

Based on available data, this compound is classified as an irritant. The Globally Harmonized System (GHS) classifications are as follows:

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

These classifications necessitate the use of appropriate personal protective equipment (PPE) and handling procedures to prevent contact.

Caption: GHS Hazard Classifications for this compound.

Toxicological Information: Addressing the Data Gaps

A thorough review of publicly available toxicological data reveals a significant lack of specific studies on this compound. Safety data sheets consistently report "no data available" for acute toxicity (oral, dermal, and inhalation), carcinogenicity, mutagenicity, and reproductive toxicity.[1]

Implications for Researchers:

The absence of empirical toxicological data necessitates a precautionary approach. The principle of "treating unknown compounds as potentially hazardous" is the guiding tenet. The irritant properties, confirmed by GHS classifications, are the primary known hazards. However, the potential for other systemic effects cannot be ruled out without further testing. All handling should be performed with the assumption of potential toxicity beyond irritation.

Safe Handling and Storage Protocols

The following protocols are designed to mitigate the known hazards and account for the toxicological data gaps.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust, such as weighing or transfers, a chemical fume hood is mandatory to prevent inhalation of airborne particles.[1]

Personal Protective Equipment (PPE)

A robust PPE regimen is the cornerstone of safe handling.

Caption: Recommended Personal Protective Equipment (PPE) workflow.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[1]

-

Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) are required.[1] Ensure gloves are inspected for integrity before use.

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved N95 respirator or higher should be used.[1]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents. While specific reactivity data is limited, as a carboxylic acid, it may react with bases.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Accidental Release and Disposal

Accidental Release

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spread of the powder. Avoid generating dust.

-

Clean-up: Carefully sweep up the solid material and place it in a sealed container for disposal. Use non-sparking tools.

-

Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. As there is limited ecological data, it is imperative to prevent this compound from entering the environment.[1] Do not dispose of it down the drain.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: The hazardous decomposition products are not well-characterized. As with many organic compounds, combustion may produce carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Ecological Information: A Call for Further Research

There is a significant lack of data on the environmental fate and ecological toxicity of this compound. Safety data sheets indicate "no data available" for toxicity to fish, daphnia, and algae.[1] Similarly, information on its persistence, biodegradability, and bioaccumulation potential is not available.

Causality and Prudence: The absence of this data means that the environmental impact of a release is unknown. Therefore, all measures should be taken to prevent its entry into soil, waterways, and the atmosphere. The precautionary principle dictates that it should be treated as potentially persistent and harmful to aquatic life until proven otherwise.

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under normal storage conditions.

-

Reactivity: As a carboxylic acid, it is expected to react with bases in neutralization reactions. It may also undergo esterification with alcohols and amidation with amines.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition products have not been reported. High temperatures may lead to the release of carbon oxides.

Conclusion

This compound is a compound with known irritant properties affecting the skin, eyes, and respiratory system. The most significant challenge in providing a comprehensive safety guide is the profound lack of empirical data on its toxicology and environmental impact. This guide, therefore, emphasizes a conservative and precautionary approach to its handling. Researchers and professionals in drug development must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure. The scientific community is encouraged to pursue further research to fill the existing data gaps and allow for a more complete risk assessment of this compound.

References

-

Regulations.gov. Registration Review: Preliminary Problem Formulation for Environmental Fate and Ecological Risk, Endangered Species, and Drinking Water. (URL: [Link])

-

Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 3-phenylpropionic acid, CAS Registry Number 501-52-0. Food and Chemical Toxicology, 134S, 110601. (URL: [Link])

-

PubChem. 1,4-Phenylenediacrylic acid. (URL: [Link])

Sources

A Technical Guide to the Potential Applications of 3,3'-(p-Phenylene)dipropionic Acid in Materials Science

Abstract

This technical guide provides a comprehensive overview of the potential applications of 3,3'-(p-Phenylene)dipropionic acid (p-PDPA) in the field of materials science. While direct and extensive research on p-PDPA as a monomer or ligand is limited in publicly available literature, its molecular architecture—a rigid phenylene core flanked by two flexible propionic acid moieties—suggests its utility as a valuable building block for advanced polymers and coordination materials. This document will, therefore, explore these potential applications by drawing parallels with structurally related and well-characterized compounds. We will delve into the prospective synthesis of polyesters, polyamides, and metal-organic frameworks (MOFs) incorporating p-PDPA, detailing hypothetical experimental protocols and expected material properties. This guide is intended for researchers and scientists in materials chemistry and drug development, providing a forward-looking perspective on the untapped potential of this intriguing molecule.

Introduction to this compound

This compound, also known as p-phenylenedipropionic acid, is a dicarboxylic acid with the chemical formula C₁₂H₁₄O₄.[1] Its structure is characterized by a central benzene ring at the para position, with two propionic acid chains extending from it. This combination of a rigid aromatic core and flexible aliphatic arms gives the molecule a unique spatial arrangement and chemical reactivity that could be exploited in the design of novel materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4251-21-2 | [1] |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Melting Point | 231-234 °C | [1] |

| Appearance | Solid | |

| Linear Formula | C₆H₄(CH₂CH₂CO₂H)₂ |

The presence of two carboxylic acid functional groups makes p-PDPA a suitable candidate for step-growth polymerization reactions, such as polycondensation, to form polyesters and polyamides. Furthermore, these carboxylic acid groups can act as organic linkers to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs). The length and flexibility of the propionic acid chains, compared to the more commonly used terephthalic acid, could introduce unique structural and dynamic properties to the resulting materials.

Potential Application in Polyester Synthesis

The synthesis of polyesters typically involves the reaction of a dicarboxylic acid with a diol.[2] The incorporation of p-PDPA into a polyester backbone is expected to impart a combination of rigidity from the phenylene ring and flexibility from the propylene chains. This could lead to polyesters with interesting thermal and mechanical properties, potentially finding applications as engineering plastics or fibers.

Hypothetical Synthesis Protocol for a p-PDPA-based Polyester

This protocol describes a potential melt polycondensation reaction between p-PDPA and a generic diol, such as 1,4-butanediol.

Materials:

-

This compound (p-PDPA)

-

1,4-Butanediol

-

Titanium(IV) butoxide (catalyst)

-

Antioxidant (e.g., Irganox 1010)

-

High-purity nitrogen gas

-

High-vacuum source

Procedure:

-

Charging the Reactor: A high-pressure reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet is charged with equimolar amounts of p-PDPA and 1,4-butanediol. A catalytic amount of titanium(IV) butoxide (e.g., 200-300 ppm) and a small amount of antioxidant are added.

-

Esterification: The reactor is purged with high-purity nitrogen to remove any oxygen. The temperature is gradually raised to 180-220 °C under a slow stream of nitrogen. The mixture is stirred continuously to facilitate the esterification reaction, during which water is formed and removed from the system. This stage is typically continued for 2-4 hours.

-

Polycondensation: After the initial esterification, the pressure in the reactor is gradually reduced to below 1 Torr, and the temperature is increased to 240-260 °C. This high-vacuum, high-temperature condition facilitates the removal of the diol byproduct and drives the polymerization reaction towards a higher molecular weight. The viscosity of the molten polymer will increase significantly during this stage. The reaction is monitored by the torque of the stirrer and is typically continued for 3-5 hours.

-

Extrusion and Quenching: Once the desired viscosity is reached, the molten polyester is extruded from the reactor under nitrogen pressure into a cold water bath to quench the polymer strands.

-

Pelletization: The quenched strands are then fed into a pelletizer to obtain polyester pellets for further processing and characterization.

Diagram 1: Hypothetical Polyester Synthesis Workflow

Caption: Workflow for the synthesis of a p-PDPA-based polyester.

Expected Characterization and Properties

The resulting polyester would be characterized using standard techniques for polymer analysis.

Table 2: Characterization Methods for p-PDPA-based Polyesters

| Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI).[3][4] |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[3][4] |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature.[3][4] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of ester bond formation and functional groups.[3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the polymer repeat unit. |

| Tensile Testing | Mechanical properties such as tensile strength, Young's modulus, and elongation at break. |

Due to the semi-rigid nature of the p-PDPA monomer, the resulting polyester is anticipated to be a semi-crystalline material with a relatively high glass transition temperature and good thermal stability. The mechanical properties would likely be tunable based on the choice of the diol co-monomer.

Potential Application in Polyamide Synthesis

Polyamides are another important class of polymers that could potentially be synthesized using p-PDPA. The reaction of a dicarboxylic acid with a diamine forms the amide linkages that characterize these materials. Polyamides are known for their excellent mechanical properties and chemical resistance.

Hypothetical Synthesis Protocol for a p-PDPA-based Polyamide

This protocol outlines a potential low-temperature solution polycondensation for synthesizing a polyamide from p-PDPA and a diamine, such as p-phenylenediamine.

Materials:

-

This compound (p-PDPA)

-

Thionyl chloride or oxalyl chloride

-

N,N-Dimethylacetamide (DMAc) (anhydrous)

-

Pyridine (anhydrous)

-

p-Phenylenediamine

-

Methanol

-

High-purity nitrogen gas

Procedure:

-

Acid Chloride Formation: p-PDPA is converted to its corresponding diacid chloride. This can be achieved by reacting p-PDPA with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), under reflux. The excess chlorinating agent is then removed by distillation under reduced pressure.

-

Polymerization: Anhydrous DMAc is added to a reaction flask equipped with a mechanical stirrer and a nitrogen inlet. The p-phenylenediamine is dissolved in the DMAc. The flask is cooled in an ice bath. The freshly prepared p-PDPA diacid chloride, dissolved in a small amount of anhydrous DMAc, is added dropwise to the diamine solution with vigorous stirring. A small amount of pyridine can be added as an acid scavenger.

-

Reaction Continuation: The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours (e.g., 12-24 hours) under a nitrogen atmosphere. The viscosity of the solution will increase as the polyamide is formed.

-

Precipitation and Washing: The resulting polymer solution is poured into a non-solvent, such as methanol or water, to precipitate the polyamide. The precipitated polymer is then collected by filtration and washed thoroughly with methanol and water to remove any unreacted monomers, solvent, and byproducts.

-

Drying: The purified polyamide is dried in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

Diagram 2: Polyamide Synthesis via Acid Chloride Route

Caption: General workflow for the synthesis of a p-PDPA-based polyamide.

Expected Characterization and Properties

Similar to the polyesters, the resulting polyamides would be characterized for their molecular weight, thermal properties, and mechanical strength.

Table 3: Characterization Methods for p-PDPA-based Polyamides

| Technique | Information Obtained |

| Inherent Viscosity | An indicator of molecular weight. |

| GPC | Molecular weight distribution (may require specialized solvents and conditions).[3][4] |

| DSC and TGA | Thermal transitions (Tg, Tm) and thermal stability.[3][4] |

| FTIR and NMR Spectroscopy | Structural confirmation.[3] |

| Wide-Angle X-ray Diffraction (WAXD) | Crystallinity and crystal structure. |

| Mechanical Testing | Tensile and flexural properties. |

The polyamide derived from p-PDPA is expected to exhibit high thermal stability due to the presence of aromatic rings in the backbone. The flexibility of the propionic acid chains may lead to improved processability compared to fully aromatic polyamides.

Potential Application in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked by organic ligands.[5] The dicarboxylic acid functionality of p-PDPA makes it a suitable candidate for use as an organic linker in MOF synthesis. The longer and more flexible nature of the p-PDPA linker compared to terephthalic acid could lead to MOFs with novel topologies and pore structures.

Hypothetical Synthesis Protocol for a p-PDPA-based MOF

This protocol describes a potential solvothermal synthesis of a MOF using p-PDPA as the organic linker and a metal salt, such as zinc nitrate.

Materials:

-

This compound (p-PDPA)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Solution Preparation: In a glass vial, dissolve p-PDPA in DMF. In a separate vial, dissolve zinc nitrate hexahydrate in a mixture of DMF and ethanol.

-

Mixing and Sealing: Combine the two solutions in the Teflon liner of the autoclave. The liner is then sealed inside the stainless-steel autoclave.

-

Solvothermal Reaction: The autoclave is placed in a programmable oven and heated to a specific temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours). During this time, crystals of the MOF are expected to form.

-

Cooling and Isolation: The autoclave is allowed to cool slowly to room temperature. The resulting crystalline product is isolated by filtration.

-

Washing and Activation: The as-synthesized MOF crystals are washed with fresh DMF and then with a more volatile solvent like ethanol to remove any unreacted starting materials and solvent molecules from the pores. The MOF is then "activated" by heating under vacuum to remove the solvent molecules completely from the pores.

Diagram 3: Solvothermal Synthesis of a p-PDPA-based MOF

Caption: A typical solvothermal synthesis workflow for a MOF.

Expected Characterization and Properties

The characterization of the resulting MOF would focus on its structure, porosity, and stability.

Table 4: Characterization Methods for p-PDPA-based MOFs

| Technique | Information Obtained |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification and purity. |

| Single-Crystal X-ray Diffraction | Determination of the crystal structure and connectivity. |

| Gas Sorption Analysis (e.g., N₂ at 77 K) | Surface area (BET), pore volume, and pore size distribution. |

| TGA | Thermal stability of the framework. |

| FTIR Spectroscopy | Confirmation of carboxylate coordination to the metal centers. |

| Scanning Electron Microscopy (SEM) | Crystal morphology and size. |

The use of p-PDPA as a linker could result in MOFs with larger pore volumes and potentially interpenetrated frameworks due to the length of the linker. The flexibility of the propionic acid chains might also lead to "breathing" or flexible MOFs that can change their structure in response to external stimuli such as guest molecules. These properties could be advantageous for applications in gas storage and separation.

Conclusion and Future Outlook

While this compound is not yet a widely utilized building block in materials science, its chemical structure holds significant promise for the development of new polymers and metal-organic frameworks. The combination of a rigid aromatic core and flexible aliphatic side chains offers a unique design element for tuning the properties of resulting materials.

The hypothetical synthesis protocols and expected properties outlined in this guide are based on established principles of polymer and coordination chemistry. It is our hope that this document will stimulate further research into the applications of p-PDPA, leading to the development of novel materials with tailored properties for a wide range of applications, from high-performance plastics to advanced porous materials for catalysis and separations. Further experimental work is necessary to validate these potential applications and to fully explore the materials science of this intriguing molecule.

References

-

CORE. (n.d.). Synthesis and characterization of poly-(p-phenylene pyromellitamic acid). Retrieved January 5, 2026, from [Link]

-

Publications Office of the European Union. (n.d.). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. Retrieved January 5, 2026, from [Link]

-

MDPI. (2022). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Retrieved January 5, 2026, from [Link]

- Google Patents. (2017). US9716239B2 - Phototunable metal-organic framework compositions, and methods of synthesis thereof.

-

ResearchGate. (n.d.). Characterization of polymer properties and identification of additives in commercially available research plastics. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of phenylpropionic acid. Retrieved January 5, 2026, from [Link]

-

JKU ePUB. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 3,3'-(p-Phenylene)diacrylic acid. Retrieved January 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Retrieved January 5, 2026, from [Link]

-

VTechWorks. (2023). Understanding the Chemistry and Mechanical Properties of Metal-Organic Framework-Polymer Composites. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Retrieved January 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). US10201803B2 - Polymer-metal organic framework materials and methods of using the same.

-

MDPI. (2019). Controllable Synthesis of Metal-Organic Framework/Polyethersulfone Composites. Retrieved January 5, 2026, from [Link]

-

National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2023). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Retrieved January 5, 2026, from [Link]

-

MDPI. (2023). Metal–Organic Frameworks as Fillers in Porous Organic Polymer-Based Hybrid Materials: Innovations in Composition, Processing, and Applications. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). US20180022873A1 - Poly(amic acid) synthesis and conversion to high molecular weight polyimide.

-

ResearchGate. (n.d.). Synthesis of Poly(m-phenyleneisophthalamide) by Solid-state Polycondensation of Isophthalic Acid with m-Phenylenediamine. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation of robust polyamide microcapsules by interfacial polycondensation of p-phenylenediamine and sebacoyl chloride and plasticization with oleic acid. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). A New Synthetic Route to Poly[3-hydroxypropionic acid] (P[3-HP]): Ring-Opening Polymerization of 3-HP Macrocyclic Esters. Retrieved January 5, 2026, from [Link]

-

Semantic Scholar. (1981). Preparation and thermal behavior of poly‐p‐phenylene diacrylic acid dimethyl ester. Retrieved January 5, 2026, from [Link]

-

IBM Research. (2002). Synthesis and Solution Properties of Polyt[N, N′(p-phenylene)-3,.3′,4,4′-biphenyltetracarboxylic acid diamide] for Macromolecules. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Excimeric Emission and Photochemical Behavior of p-Phenylenediacrylic Acid (p-PDA) and its Diethyl-Ester (p-PDAEt). Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). WO2023012122A1 - Process for the production of polyester copolymers.

-

ResearchGate. (n.d.). Perylene diimide (PDI)- benzanthrone Dyad: novel organic chromophores with enhanced third-order nonlinear optical activities. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of a poly(ether–ester) copolymer from poly(2,6 dimethyl‐1,4‐phenylene oxide) and poly(ethylene terephthalate). Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of hypergrafted poly[4-(N,N-diphenylamino)methylstyrene] through tandem anionic-radical polymerization of radical-inimer. Retrieved January 5, 2026, from [Link]

Sources

- 1. P-PHENYLENEDIPROPIONIC ACID | CAS: 4251-21-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. epub.jku.at [epub.jku.at]

- 3. docs.nrel.gov [docs.nrel.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Framework for Investigating the Antioxidant Properties of 3,3'-(p-Phenylene)dipropionic Acid Derivatives

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract